molecular formula C17H20BrN3O B3442314 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B3442314
M. Wt: 362.3 g/mol
InChI Key: YXDLPUNICRYBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine, also known as BRL-15572, is a synthetic compound that has gained significant attention in the field of neuroscience research. This compound is a selective antagonist of the dopamine D3 receptor and has shown potential in the treatment of various neurological disorders.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the D3 receptor, 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine reduces the activity of the mesolimbic dopamine system, which is associated with the reward pathway of the brain. This reduces the reinforcing effects of drugs of abuse and may also improve the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine in animal models. It has also been shown to improve the symptoms of Parkinson's disease and schizophrenia in animal models. 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine does not exhibit significant binding affinity for other receptors such as the dopamine D2 receptor, which is the primary target of currently available antipsychotic drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific research. However, one of the limitations of using 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as depression and anxiety. Another potential direction is to develop more water-soluble analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine that can be more easily administered in lab experiments. Finally, future research could also focus on developing more selective and potent antagonists of the dopamine D3 receptor for potential therapeutic use.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as drug addiction, Parkinson's disease, and schizophrenia. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the reward pathway of the brain. By blocking this receptor, 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-22-16-6-5-15(18)12-14(16)13-20-8-10-21(11-9-20)17-4-2-3-7-19-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDLPUNICRYBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266072

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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